An In-Depth Technical Guide to 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester: A Key Intermediate in Antimycin Synthesis
An In-Depth Technical Guide to 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester: A Key Intermediate in Antimycin Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Critical Building Block
2-Benzyloxy-3-nitro-benzoic acid benzyl ester, with the CAS Number 217095-89-1, is a significant organic compound primarily recognized for its role as an intermediate in the synthesis of antimycins.[1][2] Antimycins are a class of potent secondary metabolites produced by Streptomyces bacteria that exhibit a broad range of biological activities, most notably as inhibitors of cellular respiration.[1][2] This technical guide provides a comprehensive overview of 2-Benzyloxy-3-nitro-benzoic acid benzyl ester, including its chemical properties, a detailed plausible synthesis protocol, and its pivotal role in the construction of the antimycin core structure.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 217095-89-1 | [1][2] |
| Molecular Formula | C₂₁H₁₇NO₅ | [1][2] |
| Molecular Weight | 363.36 g/mol | [1][2] |
| Predicted Melting Point | 80-90 °C | (Predicted) |
| Predicted Boiling Point | > 450 °C (decomposes) | (Predicted) |
| Predicted Solubility | Soluble in dichloromethane, ethyl acetate, acetone; sparingly soluble in methanol; insoluble in water. | (Predicted) |
| Alternate Name | Benzyl 2-(benzyloxy)-3-nitrobenzoate | [1][2] |
Synthesis Protocol: A Step-by-Step Methodology
The synthesis of 2-Benzyloxy-3-nitro-benzoic acid benzyl ester can be logically approached through a two-step process starting from commercially available 2-hydroxy-3-nitrobenzoic acid. This strategy involves the protection of both the phenolic hydroxyl group and the carboxylic acid group as benzyl ethers and benzyl esters, respectively. The causality behind this experimental choice is to mask these reactive functional groups, preventing them from interfering in subsequent synthetic steps toward the final antimycin molecule.
Step 1: Benzylation of the Phenolic Hydroxyl Group
The first step is a Williamson ether synthesis to protect the phenolic hydroxyl group of 2-hydroxy-3-nitrobenzoic acid as a benzyl ether.
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Reaction: 2-hydroxy-3-nitrobenzoic acid reacts with benzyl bromide in the presence of a suitable base to form 2-(benzyloxy)-3-nitrobenzoic acid.
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Detailed Protocol:
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To a solution of 2-hydroxy-3-nitrobenzoic acid (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 2.5 equivalents).
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Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
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Add benzyl bromide (1.2 equivalents) dropwise to the reaction mixture.
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Heat the reaction to 60-70 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
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Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
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Acidify the aqueous mixture with 1M HCl to precipitate the product.
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Filter the solid, wash with water, and dry under vacuum to yield 2-(benzyloxy)-3-nitrobenzoic acid.
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Step 2: Benzyl Esterification of the Carboxylic Acid
The second step involves the esterification of the carboxylic acid group of 2-(benzyloxy)-3-nitrobenzoic acid with benzyl alcohol to yield the final product.
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Reaction: 2-(benzyloxy)-3-nitrobenzoic acid is reacted with benzyl alcohol under acidic conditions or using a coupling agent to form 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester.
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Detailed Protocol (Acid-Catalyzed):
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Dissolve 2-(benzyloxy)-3-nitrobenzoic acid (1 equivalent) and benzyl alcohol (1.5 equivalents) in a suitable solvent like toluene.
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Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH, 0.1 equivalents).
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Fit the reaction flask with a Dean-Stark apparatus to remove the water formed during the reaction azeotropically.
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Reflux the mixture until no more water is collected in the Dean-Stark trap (typically 8-12 hours).
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Cool the reaction mixture and wash it sequentially with a saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain pure 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester.
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Role in Antimycin Synthesis
The structural core of antimycins consists of a nine-membered dilactone ring attached to a 3-formamidosalicylic acid moiety. The synthesis of this substituted salicylic acid derivative is a critical part of the total synthesis of antimycins. 2-Benzyloxy-3-nitro-benzoic acid benzyl ester serves as a protected precursor to the 3-aminosalicylic acid core.
The strategic placement of the benzyl protecting groups and the nitro group is key to its utility:
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Protection: The benzyl ether and benzyl ester protect the reactive hydroxyl and carboxylic acid functionalities, respectively. These groups are stable under a variety of reaction conditions but can be readily removed in the later stages of the synthesis via catalytic hydrogenation.
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Nitro Group as an Amine Precursor: The nitro group at the 3-position is a masked form of the amine group found in the natural product. The nitro group can be selectively reduced to an amine, typically using catalytic hydrogenation, which can then be formylated to provide the 3-formamido group of the antimycin structure.
The overall synthetic strategy would involve the coupling of a suitably functionalized dilactone fragment with the deprotected and functionalized 3-aminosalicylic acid derivative derived from 2-Benzyloxy-3-nitro-benzoic acid benzyl ester.
Conclusion
2-Benzyloxy-3-nitro-benzoic acid benzyl ester is a strategically designed intermediate crucial for the laboratory synthesis of antimycins. Its synthesis, achievable through standard and reliable organic transformations, provides a stable, protected precursor to the vital 3-formamidosalicylic acid component of the natural product. Understanding the properties and synthesis of this key building block is essential for researchers and drug development professionals working on the synthesis of novel antimycin analogues with potentially improved therapeutic properties.
